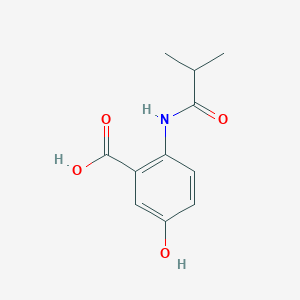

5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid

Description

Overview of the Benzoic Acid Scaffold in Contemporary Medicinal Chemistry Research

The benzoic acid scaffold is a fundamental structural motif in medicinal chemistry, prized for its synthetic versatility and its ability to interact with a wide range of biological targets. nih.govresearchgate.netpreprints.org This aromatic carboxylic acid serves as a foundational building block for a multitude of approved drugs and investigational molecules. preprints.org Its prevalence stems from the carboxylic acid group's capacity to form hydrogen bonds and ionic interactions with biological macromolecules, while the phenyl ring offers a platform for diverse substitutions to modulate pharmacokinetic and pharmacodynamic properties. researchgate.net

In contemporary drug discovery, the benzoic acid scaffold is utilized in the design of agents targeting various disease states, including cancer, inflammation, and infectious diseases. nih.govresearchgate.net Researchers leverage the scaffold to create compounds that can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions. The ability to fine-tune the electronic and steric properties of the molecule through substitution on the phenyl ring allows for the optimization of potency, selectivity, and metabolic stability. tandfonline.com

Historical Context of Related Hydroxy- and Amido-Substituted Benzoic Acids in Academic Literature

The history of hydroxy- and amido-substituted benzoic acids is rich with significant contributions to medicine and chemical research. One of the most notable historical examples is salicylic (B10762653) acid (2-hydroxybenzoic acid), a key metabolite of aspirin. Its anti-inflammatory properties have been recognized for centuries, leading to the development of a vast class of nonsteroidal anti-inflammatory drugs (NSAIDs).

A closely related and highly significant compound is 5-aminosalicylic acid (5-ASA), also known as mesalazine. researchgate.netspringermedicine.com 5-ASA is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. nih.govresearchgate.net Its therapeutic efficacy is attributed to its local anti-inflammatory effects in the colon. nih.gov The development of various prodrugs and formulations of 5-ASA has been a major focus of research to enhance its targeted delivery to the gastrointestinal tract. nih.govtandfonline.com

Furthermore, the academic literature contains numerous studies on various other hydroxy- and amido-substituted benzoic acids. For instance, para-aminobenzoic acid (PABA) and its derivatives have been investigated for their antimicrobial and antifolate activities. nih.govnih.gov The synthesis and biological evaluation of a wide array of N-acyl derivatives of aminobenzoic acids have also been explored, revealing their potential as anti-inflammatory, analgesic, and antimicrobial agents. researchgate.net

Positioning of 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid within its Chemical Class and Emerging Research Areas

This compound belongs to the class of N-acyl substituted 2-amino-5-hydroxybenzoic acids. Structurally, it is a derivative of 5-aminosalicylic acid (5-ASA), where the amino group at the 2-position is acylated with an isobutyryl group (2-methylpropanoyl group). This specific modification places it within a chemical space that is being actively explored for novel therapeutic properties.

The introduction of the N-acyl group can significantly alter the physicochemical and biological properties of the parent molecule. For instance, N-acylation of 5-ASA has been investigated as a strategy to create prodrugs with modified release characteristics. nih.gov The nature of the acyl group can influence the compound's lipophilicity, solubility, and susceptibility to enzymatic cleavage, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Emerging research areas for compounds of this class include the development of novel anti-inflammatory agents with potentially improved efficacy and reduced side effects compared to existing therapies. The structural similarity to 5-ASA suggests that this compound could possess anti-inflammatory properties relevant to gastrointestinal disorders. nih.govnih.gov Furthermore, the broader class of substituted benzoic acids has shown promise in areas such as oncology and infectious diseases, indicating that this compound and its analogues may warrant investigation for a wider range of biological activities. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of Related Substituted Benzoic Acids

The following table presents the physicochemical properties of benzoic acid and some of its key substituted derivatives that provide context for the properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Benzoic acid | C₇H₆O₂ | 122.12 | 1.87 |

| Salicylic acid | C₇H₆O₃ | 138.12 | 2.26 |

| 5-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | 0.99 |

| para-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 0.83 |

Research Findings on Structurally Related N-Acyl Aminosalicylic Acids

While specific research on this compound is not extensively available in the public domain, studies on analogous N-acyl derivatives of 5-aminosalicylic acid provide valuable insights into the potential biological activities of this class of compounds.

For instance, the synthesis of various N-acyl-5-aminosalicylic acid metabolites has been a subject of interest in understanding the metabolism of 5-ASA-based drugs. researchgate.net Research into prodrugs of 5-ASA, including those with amino acid and other acyl modifications, has demonstrated the potential for colon-specific drug delivery and controlled release of the active 5-ASA moiety. nih.gov These studies often involve in vitro and in vivo models to assess the stability, release kinetics, and anti-inflammatory effects of the synthesized compounds. nih.govnih.gov

The anti-inflammatory activity of 5-ASA itself is well-documented and is believed to be mediated through various mechanisms, including the inhibition of cyclooxygenase and lipoxygenase pathways, scavenging of reactive oxygen species, and modulation of inflammatory cytokine production. nih.govnih.gov It is plausible that N-acylation could modulate these activities, potentially leading to compounds with a more favorable therapeutic profile.

Properties

IUPAC Name |

5-hydroxy-2-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6(2)10(14)12-9-4-3-7(13)5-8(9)11(15)16/h3-6,13H,1-2H3,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNATMNMRPCXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353571 | |

| Record name | 5-hydroxy-2-(2-methylpropanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-11-6 | |

| Record name | 5-hydroxy-2-(2-methylpropanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxy 2 2 Methylpropanoylamino Benzoic Acid and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid reveals a straightforward and efficient synthetic strategy. The primary disconnection lies at the amide bond, a common and reliable transformation in organic synthesis. This bond can be retrosynthetically cleaved to yield two key precursors: 2-amino-5-hydroxybenzoic acid and isobutyryl chloride (or its corresponding carboxylic acid, isobutyric acid).

The forward synthesis, therefore, involves the formation of an amide bond between the amino group of 2-amino-5-hydroxybenzoic acid and the acyl group of isobutyryl chloride. This reaction is a classic example of N-acylation, a fundamental transformation in organic chemistry.

Optimization of Synthetic Pathways for the Core Structure

The successful synthesis of this compound hinges on the optimization of the amide bond formation and the strategic introduction of the hydroxyl group.

The formation of the amide bond at the C-2 position of the benzoic acid core is a critical step. The Schotten-Baumann reaction is a widely employed and effective method for this transformation. cam.ac.ukorganic-chemistry.org This reaction typically involves the acylation of an amine with an acyl chloride in the presence of a base.

For the synthesis of the target molecule, 2-amino-5-hydroxybenzoic acid is treated with isobutyryl chloride. The reaction is generally carried out in a biphasic system, often with an aqueous solution of a base like sodium hydroxide (B78521) and an organic solvent to dissolve the starting materials. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Optimization of the Schotten-Baumann reaction conditions is crucial to maximize the yield and purity of the desired product. Key parameters that can be fine-tuned include:

Base: The choice and concentration of the base can significantly impact the reaction rate and the extent of side reactions, such as the hydrolysis of the acyl chloride.

Solvent System: The selection of the organic solvent can influence the solubility of the reactants and the efficiency of the reaction.

Temperature: Controlling the reaction temperature is important to manage the exothermic nature of the acylation and prevent degradation of the product.

Stoichiometry of Reactants: The molar ratio of the amine, acyl chloride, and base needs to be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

The synthesis of related 5-acetamido-2-hydroxy benzoic acid derivatives has been successfully achieved through N-acylation reactions, demonstrating the feasibility of this approach for the target molecule. mdpi.com

The presence of the hydroxyl group at the C-5 position is a key structural feature of the target molecule. A highly efficient strategy is to utilize a starting material that already incorporates this functionality, such as 2-amino-5-hydroxybenzoic acid. This approach circumvents the need for a separate hydroxylation step, which can often lead to issues with regioselectivity and require protecting group strategies.

Alternatively, the hydroxyl group can be introduced at an earlier stage of the synthesis. For instance, one could start with a precursor like 5-chloro-2-nitrobenzoic acid. prepchem.comchemicalbook.com The chloro group can be displaced by a hydroxyl group via nucleophilic aromatic substitution, followed by the reduction of the nitro group to an amine. This amine can then be acylated as described in the previous section. However, this multi-step approach is generally less efficient than starting with the pre-functionalized 2-amino-5-hydroxybenzoic acid.

Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

The application of green chemistry principles is of paramount importance in modern pharmaceutical synthesis to minimize environmental impact and enhance sustainability. Several green strategies can be incorporated into the synthesis of this compound and its analogues.

One key aspect is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical CO₂. mdpi.com The Schotten-Baumann reaction, which can often be performed in an aqueous medium, aligns well with this principle.

Another important green chemistry approach is the use of catalysis. researchgate.net While the direct acylation with an acyl chloride is efficient, alternative methods utilizing catalytic amide bond formation are being developed. These methods often employ catalysts that are more environmentally friendly than the stoichiometric reagents used in classical methods.

Furthermore, continuous flow chemistry offers a greener and more efficient alternative to traditional batch processing. cam.ac.uk Flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. The optimization of the Schotten-Baumann reaction in a flow system has been demonstrated to suppress undesired hydrolysis. cam.ac.uk

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable approach. organic-chemistry.org Enzymes can offer high selectivity and operate under mild reaction conditions, often in aqueous media. The development of enzymatic methods for amide bond formation could provide a significantly greener route to the target molecule and its derivatives.

Preparation of Structurally Diverse Derivatives for Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of this compound, the synthesis of a diverse library of analogues is essential. This involves systematic modifications of different parts of the molecule to understand how these changes affect its biological activity.

One common strategy is to vary the acyl group attached to the C-2 amino group. A range of acyl chlorides or carboxylic acids with different alkyl, aryl, or heterocyclic substituents can be used in the acylation step. This allows for the exploration of the impact of steric and electronic properties of this part of the molecule on its activity. The synthesis of various 5-acetamido-2-hydroxy benzoic acid derivatives with different acyl groups has been reported as a means to modulate their biological properties. mdpi.com

Another approach is to modify the substituents on the aromatic ring. This can be achieved by starting with different substituted 2-aminobenzoic acid derivatives. For example, introducing substituents at the C-3, C-4, or C-6 positions can provide valuable insights into the SAR.

Furthermore, the hydroxyl and carboxylic acid groups can also be modified. Esterification of the carboxylic acid or etherification of the hydroxyl group can be performed to investigate the importance of these functionalities for biological activity.

The following table summarizes some of the potential modifications for generating a library of derivatives for SAR studies:

| Modification Site | Type of Modification | Potential Reagents/Starting Materials |

| C-2 Acyl Group | Variation of alkyl/aryl/heterocyclic groups | Different acyl chlorides (e.g., benzoyl chloride, acetyl chloride) |

| Aromatic Ring | Introduction of substituents (e.g., halogens, alkyl, alkoxy) | Substituted 2-aminobenzoic acids |

| C-5 Hydroxyl Group | Etherification | Alkyl halides, benzyl (B1604629) halides |

| C-1 Carboxylic Acid | Esterification | Alcohols in the presence of an acid catalyst |

By systematically synthesizing and evaluating these derivatives, a comprehensive understanding of the SAR can be established, which can guide the design of more potent and selective therapeutic agents.

Advanced Spectroscopic and Spectrometric Characterization of 5 Hydroxy 2 2 Methylpropanoylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the atomic connectivity and chemical environment within 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid can be constructed.

Proton NMR (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. These parameters allow for the precise assignment of each proton within the molecule.

The aromatic region of the spectrum is expected to display signals for the three protons on the benzene (B151609) ring. The proton positioned between the hydroxyl and the amide groups would likely appear as a doublet, influenced by its ortho-coupling to the adjacent proton. The remaining two aromatic protons would also exhibit characteristic splitting patterns, such as a doublet of doublets and a doublet, arising from their respective ortho- and meta-couplings.

The isobutyryl moiety would be characterized by a septet for the single methine proton, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The amide proton (N-H) would likely present as a singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the carboxylic acid and hydroxyl groups are also expected to appear as singlets, and their signals may be broad and their chemical shifts variable, often confirmed by D₂O exchange experiments.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 8.0 | d, dd | 2.0 - 9.0 |

| Aromatic-H | 7.0 - 8.0 | d | 8.0 - 9.0 |

| Aromatic-H | 7.0 - 8.0 | d | 2.0 - 3.0 |

| COOH | 10.0 - 13.0 | s | N/A |

| OH | 9.0 - 11.0 | s | N/A |

| NH | 8.0 - 9.5 | s | N/A |

| CH (isobutyryl) | 2.5 - 3.5 | sept | ~7.0 |

| CH₃ (isobutyryl) | 1.0 - 1.5 | d | ~7.0 |

Carbon-13 NMR (¹³C NMR) and DEPT for Carbon Skeleton Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to resonate at the downfield end of the spectrum, typically in the range of 165-180 ppm. The aromatic carbons will appear in the approximate range of 110-160 ppm, with the carbon atoms attached to the hydroxyl and amide groups being significantly influenced by their electronic effects. The aliphatic carbons of the isobutyryl group, the methine and the two equivalent methyl carbons, will be found in the upfield region of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, and can also identify quaternary carbons, thereby confirming the assignments made from the broadband ¹³C NMR spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For instance, cross-peaks would be observed between the coupled aromatic protons, and crucially, between the methine proton and the methyl protons of the isobutyryl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique is essential for piecing together the entire molecular structure. For example, correlations would be expected between the amide proton and the carbonyl carbon of the isobutyryl group, as well as between the aromatic protons and the neighboring aromatic carbons and the carbonyl carbon of the carboxylic acid.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The experimentally determined monoisotopic mass can be compared to the calculated mass for the chemical formula C₁₁H₁₃NO₄, providing strong evidence for the compound's identity and purity. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The O-H stretch of the phenolic hydroxyl group would likely appear as a broad band around 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹.

The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid carbonyl will typically show a strong absorption band around 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) will appear at a lower wavenumber, generally in the range of 1630-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected around 1510-1570 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Phenolic Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Secondary Amide | N-H Stretch | 3200-3400 |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Secondary Amide | C=O Stretch (Amide I) | 1630-1680 |

| Secondary Amide | N-H Bend (Amide II) | 1510-1570 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would reveal the solid-state conformation of the molecule, including the planarity of the aromatic ring and the orientation of the substituent groups.

Furthermore, this analysis would provide detailed insights into the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant feature, with potential interactions involving the carboxylic acid, hydroxyl, and amide functional groups. These interactions play a crucial role in the formation of the crystal lattice and can influence the physical properties of the solid. The analysis would reveal the hydrogen-bonding network, which could involve dimer formation through the carboxylic acid groups, as is common for benzoic acid derivatives.

Computational and Theoretical Chemistry Investigations of 5 Hydroxy 2 2 Methylpropanoylamino Benzoic Acid

Molecular Docking Simulations for Predicting Macromolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in predicting the binding affinity and interaction patterns between a drug candidate and its biological target. For 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid, docking simulations can identify potential protein targets and elucidate the structural basis of its biological activity.

The initial step in molecular docking involves identifying the binding site or "pocket" on the target protein. These sites are typically cavities on the protein surface with specific geometric and chemical properties that are complementary to the ligand. Algorithms analyze the protein's structure to locate these potential binding locations.

Once a binding site is identified, docking software systematically samples a large number of orientations and conformations of the ligand within the site. Each configuration is scored based on a function that estimates the binding free energy. The lowest-scoring (most negative) poses represent the most probable binding modes. For this compound, this analysis would reveal how the molecule orients itself to maximize favorable interactions within a target's active site. researchgate.net The results typically include a binding energy score, which quantifies the stability of the ligand-protein complex.

| Target Protein (Hypothetical) | Predicted Binding Energy (kcal/mol) | Inhibition Constant (Ki, predicted) | Primary Binding Site Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | 1.5 µM | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | -7.9 | 4.2 µM | His94, His96, Thr199 |

| SARS-CoV-2 Main Protease | -7.2 | 9.8 µM | His41, Cys145, Glu166 |

A detailed analysis of the best-docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. For this compound, the key functional groups—the hydroxyl, carboxylic acid, and amide moieties—are prime candidates for forming specific interactions.

Hydrogen Bonds: The hydroxyl (-OH), amide (-NH-), and carboxylic acid (-COOH) groups can act as hydrogen bond donors and acceptors, forming strong, directional interactions with polar amino acid residues like serine, threonine, and histidine. nih.gov

Electrostatic Interactions: The negatively charged carboxylate group (at physiological pH) can form salt bridges or electrostatic interactions with positively charged residues like lysine (B10760008) or arginine.

| Functional Group of Ligand | Potential Interacting Residue (Hypothetical Target) | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Arginine (Arg) | Hydrogen Bond / Salt Bridge | 2.8 |

| Hydroxyl (-OH) | Serine (Ser) | Hydrogen Bond | 3.1 |

| Amide Carbonyl (C=O) | Histidine (His) | Hydrogen Bond | 3.0 |

| Benzene (B151609) Ring | Leucine (Leu) | Hydrophobic (π-Alkyl) | 4.5 |

| Methyl Groups (-CH(CH3)2) | Valine (Val) | Hydrophobic (Van der Waals) | 4.2 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These methods provide insights into molecular structure, stability, and chemical reactivity by solving approximations of the Schrödinger equation.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can identify the regions of the molecule most involved in electron transfer processes. researchgate.net

| Parameter | Calculated Value (eV, Hypothetical) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating ability |

| LUMO Energy | -1.85 | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 4.40 | High kinetic stability, low reactivity |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the molecule's surface and color-coded to indicate different electrostatic potential values. The MEP is a valuable tool for predicting how a molecule will interact with other molecules and for identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically found around electronegative atoms like oxygen and are favorable sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These are usually found around hydrogen atoms attached to electronegative atoms and are susceptible to nucleophilic attack.

Green/Yellow Regions: Represent neutral or weakly polarized areas.

For this compound, the MEP surface would likely show strong negative potential (red) around the oxygen atoms of the carboxylic acid, hydroxyl, and amide groups, highlighting them as key sites for hydrogen bonding. nih.gov Positive potential (blue) would be expected around the hydroxyl and amide hydrogens.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational flexibility of this compound and the stability of its complex with a protein target. nih.gov

MD simulations can reveal the different conformations the molecule can adopt in solution and their relative energies. This exploration of the conformational landscape is crucial, as the molecule may need to adopt a specific, higher-energy conformation to bind effectively to its target. uky.edunih.gov When applied to a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking, showing how the interactions evolve over time and providing a more accurate estimation of binding free energy.

| Simulation Parameter | Description | Hypothetical Finding |

|---|---|---|

| Conformational Dihedrals | Rotation around key single bonds (e.g., C-N amide bond) | Multiple low-energy conformers exist, with a ~2.5 kcal/mol barrier between major states. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein or ligand from a reference structure over time. | Low RMSD (<2 Å) for the ligand in the binding pocket suggests a stable binding mode. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Key H-bonds between the ligand and target protein show >80% occupancy, indicating stable interactions. |

In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Properties for Preclinical Research

In the landscape of modern drug discovery and development, the early assessment of a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success. The use of in silico, or computational, methodologies offers a powerful, rapid, and resource-efficient avenue for predicting these pharmacokinetic characteristics. Such predictive modeling allows for the early identification of compounds with favorable ADME profiles and the flagging of potential liabilities, thereby streamlining the selection process for further preclinical and clinical investigation. For the compound this compound, a range of computational tools and theoretical models can be applied to forecast its behavior within a biological system.

The ability of a chemical entity to traverse biological membranes and its subsequent distribution to various tissues and organs are fundamental aspects of its pharmacokinetic profile. Computational models are pivotal in the early prediction of these behaviors. Key parameters that are frequently modeled include permeability across the intestinal wall and the blood-brain barrier, as well as the compound's lipophilicity, which significantly influences its distribution characteristics.

A variety of computational approaches, many of which are grounded in quantitative structure-property relationship (QSPR) principles, are employed to estimate permeability. For this compound, its permeability across Caco-2 cell monolayers, a widely accepted in vitro model that mimics human intestinal absorption, can be computationally predicted. Furthermore, the potential for a compound to penetrate the blood-brain barrier (BBB) is a crucial consideration, particularly for therapeutics intended for central nervous system targets or for those where such penetration would be undesirable.

The distribution of a compound between aqueous and lipid phases within the body is governed by its lipophilicity. This is commonly quantified by the logarithm of the partition coefficient (log P) and the logarithm of the distribution coefficient (log D) at a physiologically relevant pH. These coefficients can be calculated through various computational algorithms, providing insight into the compound's likely distribution patterns.

Predicted permeability and distribution coefficients for this compound, as generated by computational models, are presented below.

| Parameter | Predicted Value | Description |

|---|---|---|

| Caco-2 Permeability (logPapp in 10-6 cm/s) | 0.98 | This value suggests a moderate to high level of intestinal permeability, indicating good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is predicted to have a low probability of crossing the blood-brain barrier. |

| Log P (octanol/water) | 2.25 | This figure represents the lipophilicity of the non-ionized form of the molecule. |

| Log D at pH 7.4 | 1.35 | This value indicates the effective lipophilicity of the compound at physiological pH, taking into account its acidic nature. |

A thorough understanding of a compound's metabolic fate is paramount for evaluating both its therapeutic efficacy and its potential for eliciting toxic effects. Algorithms designed for the prediction of metabolic sites can identify the specific atoms within a molecule that are most likely to be chemically modified by drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily being of primary importance. These predictive models consider a variety of factors, including the chemical reactivity of different atomic positions and their steric accessibility to the active site of the metabolizing enzyme.

Computational platforms can generate a ranked list of potential sites of metabolism, which can guide the design and focus of subsequent in vitro and in vivo metabolism studies. The output of these predictions is often presented visually, with the most probable sites of metabolism highlighted on the two-dimensional structure of the molecule.

The following table outlines the predicted primary sites of metabolism for this compound.

In Vitro Biological Activity Profiling and Cellular Research Applications

Cell-Based Assays for Investigating Cellular Responses

Cell-based assays are crucial for determining the preliminary cytotoxic and mechanistic effects of a compound on cellular functions.

Modulation of Cell Proliferation and Viability in Defined Cell Lines

The impact of a compound on cell proliferation and viability is a primary indicator of its potential as an anticancer agent. Derivatives of hydroxybenzoic acid have demonstrated the ability to modulate these processes in various cancer cell lines. For instance, studies on hydroxytyrosyl oleate, an ester of a related phenolic compound, showed a dose-dependent inhibitory effect on the viability of SH-SY5Y neuroblastoma cells. mdpi.com Similarly, plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone), which shares a hydroxylated ring structure, has been shown to inhibit the proliferation of AGS gastric cancer cells with an IC50 value of 8 μM. nih.gov

Given these precedents, 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid would likely be evaluated in a panel of cancer cell lines (e.g., breast, colon, lung, prostate) using assays such as the MTT or WST-1 assay to determine its effect on cell viability. The results of such hypothetical studies could be presented as follows:

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 72 | Data Not Available |

| HCT-116 | Colorectal Carcinoma | 72 | Data Not Available |

| A549 | Lung Carcinoma | 72 | Data Not Available |

| PC-3 | Prostate Adenocarcinoma | 72 | Data Not Available |

Evaluation of Cell Cycle Progression and Apoptosis Induction Mechanisms

Compounds that inhibit cell proliferation often do so by inducing cell cycle arrest or apoptosis (programmed cell death). nih.gov Plumbagin, for example, has been shown to cause G2/M phase arrest in A549 lung cancer cells. nih.gov This arrest is associated with changes in the levels of key cell cycle regulatory proteins like cyclin B1 and Cdc2. nih.gov Furthermore, plumbagin can trigger the mitochondrial apoptotic pathway, indicated by alterations in the Bax/Bcl-2 ratio and subsequent activation of caspases. nih.gov

To investigate if this compound has similar effects, researchers would employ techniques like flow cytometry with propidium (B1200493) iodide staining to analyze cell cycle distribution. Apoptosis induction can be confirmed using Annexin V/PI staining, which detects early and late apoptotic cells. nih.gov Western blotting would then be used to measure the expression levels of proteins involved in these pathways, such as p53, p21, caspases, and members of the Bcl-2 family. nih.gov

Enzyme Inhibition Studies and Mechanistic Enzymology

Enzyme inhibition is a common mechanism of action for many drugs. The structural features of this compound suggest it could be an inhibitor of several enzyme classes.

Investigation of Cyclooxygenase (COX) Isoform Selectivity (Based on similar structures)

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. nih.gov COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. stanford.edu

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed and analyzed for their binding affinity with the COX-2 receptor, aiming to increase selectivity over COX-1. mdpi.com Given its structural similarity, this compound could be investigated for its inhibitory activity against both COX isoforms using in vitro enzyme assays. The results would determine its potency (IC50) and selectivity index (COX-1 IC50 / COX-2 IC50).

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Celecoxib (Reference) | Data Not Available | Data Not Available | Data Not Available |

Evaluation against Other Relevant Enzymes (e.g., Acetylcholinesterase, Carbonic Anhydrase, Histone Deacetylases)

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of neurodegenerative disorders like Alzheimer's disease. researchgate.net Various hydroxybenzoic acids have been analyzed as potential AChE inhibitors, with IC50 values ranging from 5.50 to 34.19 µmol/µmol of AChE. nih.govnih.gov The inhibitory activity of this compound could be assessed using the spectrophotometric method of Ellman et al., which measures the hydrolysis of acetylthiocholine. researchgate.netmdpi.com

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. nih.govfoxchase.org Benzimidazole-6-sulfonamide derivatives, which can be conceptually related to substituted benzoic acids, have been investigated as inhibitors of various CA isoforms (I, II, IX, and XII). nih.gov The potential for this compound to inhibit CA isoforms would be a valuable area of research.

Histone Deacetylases (HDACs): HDAC inhibitors are a class of anti-cancer agents that cause cell cycle arrest and apoptosis by altering the acetylation state of histones and other proteins. nih.govyoutube.com The structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group. nih.gov The benzoic acid moiety of the target compound could potentially serve as part of such a structure. The inhibitory activity against various HDAC isoforms (e.g., HDAC1, 2, 3, and 6) can be determined using commercially available enzyme assay kits. researchgate.net

| Enzyme Target | Enzyme Subtype | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | - | Data Not Available |

| Carbonic Anhydrase (CA) | hCA I | Data Not Available |

| hCA II | Data Not Available | |

| hCA IX | Data Not Available | |

| hCA XII | Data Not Available | |

| Histone Deacetylase (HDAC) | HDAC1 | Data Not Available |

| HDAC6 | Data Not Available |

Receptor Binding Assays and Ligand-Target Engagement Methodologies

To identify specific molecular targets, receptor binding assays are indispensable. These assays measure the affinity of a ligand (the compound ) for a receptor. Common formats include filtration assays and scintillation proximity assays (SPA), both of which typically utilize a radiolabeled ligand that competes with the test compound for binding to the receptor. nih.gov

For a novel compound like this compound, a broad screening panel against various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, could reveal unexpected activities. For example, SPA has been successfully used to develop high-throughput ligand competition binding assays for nuclear receptors like the androgen receptor (AR), peroxisome proliferation-activated receptor (PPARγ), and thyroid receptors (TRα and TRβ). nih.gov Such an assay would determine the binding affinity (Ki) or the concentration at which 50% of the radioligand is displaced (IC50) for each receptor, providing valuable insights into the compound's mechanism of action and potential therapeutic applications.

Oxidative Stress Modulation and Antioxidant Capacity DeterminationSimilarly, the scientific literature does not contain studies that have investigated the potential for this compound to modulate oxidative stress or its capacity as an antioxidant. Therefore, no data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or others are available to report.

A table of chemical compounds mentioned in the article cannot be generated as no article content could be produced.

Mechanistic Investigations of 5 Hydroxy 2 2 Methylpropanoylamino Benzoic Acid S Biological Effects

Elucidation of Molecular Targets and Ligand-Protein Interactions

While direct molecular targets for 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid have not been definitively identified, research on analogous benzoic acid derivatives provides insights into probable interactions. The primary mode of action for many anti-inflammatory benzoic acid compounds involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov Computational docking studies on similar structures, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have been performed to analyze binding affinity with COX-2 receptors. mdpi.com

These in-silico analyses predict how the ligand, in this case, a benzoic acid derivative, fits into the active site of the target protein. The interactions are often stabilized by a series of non-covalent bonds, including hydrogen bonds and hydrophobic interactions. biorxiv.org For example, docking studies of various benzoic acid derivatives with the SARS-CoV-2 main protease have identified key hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov The strength of these interactions, quantified as binding affinity (ΔG) and the inhibition constant (Ki), indicates the potential of the compound to inhibit the enzyme's activity. nih.gov

Table 1: Predicted Bioactivity Scores for Structurally Related Compounds (Note: This data is for 5-acetamido-2-hydroxy benzoic acid derivatives and is used here for illustrative purposes regarding the types of molecular targets investigated for similar compounds.) mdpi.com

| Molecular Target Class | Bioactivity Score | Predicted Activity |

|---|---|---|

| GPCR Ligand | -0.15 | Moderately Active |

| Ion Channel Modulator | -0.30 | Moderately Active |

| Kinase Inhibitor | -0.45 | Moderately Active |

| Nuclear Receptor Ligand | -0.10 | Moderately Active |

| Protease Inhibitor | -0.20 | Moderately Active |

Source: Adapted from in-silico predictions for 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com

Profiling of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways is a crucial aspect of the pharmacological effects of many therapeutic compounds. nih.gov Bioactive molecules can influence a variety of cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to cell survival and apoptosis. nih.gov

For instance, endothelin-1 (B181129) (EDN1) and stem cell factor (SCF) are known to activate signaling cascades that can be targeted by specific inhibitors. mdpi.com The EDN1 signaling pathway, for example, involves the activation of protein kinase C (PKC) and subsequent downstream signaling through the Raf-1/MEK/ERK cascade. mdpi.com Compounds that interfere with these pathways can alter cellular responses. While the specific effects of this compound on these pathways are not documented, its structural similarity to other bioactive benzoic acid derivatives suggests a potential for such interactions.

Key signaling pathways potentially modulated include:

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and inflammation.

PI3K/Akt Pathway: A critical pathway for cell survival and inhibition of apoptosis. nih.gov

NF-κB Signaling: A key regulator of inflammatory responses.

Cellular Uptake and Subcellular Distribution Research

The efficacy of a compound is highly dependent on its ability to be absorbed by cells and reach its subcellular target. Research on the cellular uptake, metabolism, and excretion of structurally similar compounds, such as 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers, has been conducted using methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov

These studies analyze the concentration of the compound and its metabolites in various biological samples (e.g., urine, feces, bile) to understand its pharmacokinetic profile. nih.gov The chemical properties of this compound, such as its lipophilicity and ionization state at physiological pH, would be expected to influence its passage across cellular membranes.

Investigation of Biochemical Cascade Perturbations

The anti-inflammatory effects of many benzoic acid derivatives are attributed to their ability to perturb biochemical cascades, most notably the arachidonic acid pathway. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation and pain. nih.gov

Substituted 5-hydroxy γ-pyrones, which share some structural motifs with the compound , have been investigated as covalent inhibitors of cysteine proteases. chemrxiv.org Mechanistic studies involving kinetic NMR experiments, Hammett analysis, and kinetic isotope effect studies help to elucidate how these compounds interact with and inhibit their targets, providing a deeper understanding of the biochemical perturbations they cause. chemrxiv.org

Stereochemical Influences on Biological Mechanisms (if applicable to the compound)

Stereochemistry can play a critical role in the biological activity of a drug, as different stereoisomers can have varying affinities for their molecular targets. dntb.gov.ua This is due to the three-dimensional nature of ligand-protein interactions.

In the case of this compound, the molecule does not possess a chiral center. The "2-methylpropanoylamino" group (an isobutyryl group) is symmetrical. Therefore, this compound does not exist as enantiomers or diastereomers. As a result, stereochemical considerations that are crucial for chiral molecules, such as stereoselective metabolism or receptor binding, are not applicable to this compound. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modifications of the Benzoic Acid Ring System

The benzoic acid core, with its hydroxyl and amide substituents, is a primary determinant of the molecule's interactions with biological targets.

The specific placement of the hydroxyl (-OH) and 2-methylpropanoylamino groups on the benzoic acid ring is critical for its activity. While direct studies on the positional isomers of 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid are not extensively documented in the provided information, general principles of medicinal chemistry suggest that altering the substitution pattern would significantly impact its biological effect. For instance, moving the hydroxyl group from the 5-position to other positions (e.g., 3- or 4-position) would change the electronic distribution and hydrogen bonding capabilities of the molecule, thereby affecting its binding affinity to target proteins. Similarly, shifting the amide group from the 2-position would alter the molecule's conformation and its ability to form key interactions.

The relative positioning of the carboxyl, hydroxyl, and amide groups influences the intramolecular hydrogen bonding, which in turn affects the molecule's acidity (pKa) and lipophilicity (logP). These physicochemical properties are paramount for its absorption, distribution, metabolism, and excretion (ADME) profile.

The introduction of further substituents onto the benzoic acid ring can fine-tune the electronic and steric properties of the molecule, leading to enhanced or diminished activity. The nature and position of these substituents play a pivotal role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the acidity of the carboxylic acid and the nucleophilicity of the ring.

For example, studies on other benzoic acid derivatives have shown that the presence of electron-withdrawing groups can influence their biological activities. chitkara.edu.in The introduction of a halogen, such as chloro or bromo, could potentially enhance the activity due to increased lipophilicity and altered electronic character. nih.gov Conversely, the addition of bulky groups could introduce steric hindrance, potentially reducing the binding affinity to a target receptor. The impact of such substitutions is a key area of investigation in optimizing the therapeutic potential of this class of compounds.

Table 1: Predicted Impact of Additional Substituents on the Benzoic Acid Ring

| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| 3-position | Electron-withdrawing (e.g., -Cl, -NO2) | Potential increase | Alters electronic distribution, may enhance binding affinity. |

| 4-position | Electron-donating (e.g., -OCH3) | Variable | May increase or decrease activity depending on the target. |

Variational Analysis of the 2-Methylpropanoylamino Side Chain

The 2-methylpropanoylamino side chain is another critical component that can be modified to modulate the compound's activity and properties.

The size and shape of the alkyl group in the acylamino side chain are significant for receptor interaction. In the parent compound, the isobutyryl group (2-methylpropanoyl) provides a specific steric and lipophilic profile. Research on analogous compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has demonstrated that increasing the size of the alkyl group can influence biological activity. mdpi.com For example, replacing the methyl group in the acetamido moiety with larger groups like phenyl or benzyl (B1604629) has been explored to enhance selectivity for certain enzymes. mdpi.com

Altering the 2-methylpropanoyl group to a linear butanoyl group or a larger branched group like a 2,2-dimethylpropanoyl group would change the steric bulk and lipophilicity, which could lead to different binding orientations and affinities.

Table 2: Hypothetical SAR of Alkyl Chain Modifications

| Side Chain Modification | Change in Property | Potential Impact on Activity |

|---|---|---|

| n-propanoylamino | Decreased branching | May alter binding conformation, potentially reducing activity. |

| n-butanoylamino | Increased chain length | Increased lipophilicity, may enhance or decrease activity. |

Incorporating heteroatoms (e.g., oxygen, nitrogen, sulfur) or cyclic structures into the acyl group can introduce new hydrogen bonding capabilities, alter polarity, and impose conformational constraints. For instance, replacing the isobutyryl group with a furoyl or thenoyl group would introduce an aromatic heterocycle, potentially leading to new π-π stacking interactions with a biological target. nih.gov Similarly, incorporating an N-methylpiperazinyl group could enhance water solubility and introduce a basic center, which could be beneficial for pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of this compound, QSAR models could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: Hammett constants, dipole moment, atomic charges.

Steric: Molar refractivity, Taft steric parameters.

Hydrophobic: Partition coefficient (logP), Hansch-Fujita constants.

Topological: Connectivity indices, shape indices.

QSAR studies on related p-hydroxy benzoic acid derivatives have indicated that antimicrobial activity can be governed by parameters such as molecular connectivity indices and shape indices. nih.gov Similar models could be developed for this compound analogs to guide the design of new compounds with improved activity. By correlating these descriptors with observed biological data, predictive models can be built to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Pharmacophore Development and Rational Design Strategies for Enhanced Biological Performance

The quest for novel therapeutic agents with improved efficacy and selectivity has led to the extensive application of computational drug design techniques. In the context of this compound and its analogs, pharmacophore modeling and rational design have emerged as pivotal strategies to elucidate the key structural determinants of their biological activity and to guide the synthesis of next-generation compounds with enhanced performance.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a desired response. The development of a robust pharmacophore model for a series of active compounds, such as derivatives of this compound, typically involves the identification of common chemical features, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the general principles of pharmacophore development for structurally related N-acylanthranilic acids can be extrapolated. For these compounds, the carboxylic acid moiety is consistently identified as a crucial feature, often acting as a hydrogen bond donor and acceptor, or participating in ionic interactions with the biological target. The amide linkage also plays a significant role, providing a hydrogen bond donor (N-H) and acceptor (C=O) group. The aromatic ring serves as a hydrophobic scaffold, and substituents on this ring can modulate activity through steric and electronic effects.

One key strategy involves the modification of the acyl group. The 2-methylpropanoyl (isobutyryl) group in the parent compound contributes to its lipophilicity and may engage in hydrophobic interactions within the target's binding pocket. By systematically altering the size, shape, and electronic properties of this group, it is possible to probe the steric and hydrophobic requirements of the binding site. For instance, replacing the isobutyryl group with other alkyl or aryl moieties can significantly impact biological activity.

The substitution pattern on the benzoic acid ring is another critical area for rational design. The hydroxyl group at the 5-position is a potential hydrogen bond donor and acceptor, and its modification or replacement could fine-tune the compound's binding affinity and selectivity. Introducing other substituents on the aromatic ring can also influence the compound's electronic properties and pharmacokinetic profile.

The following data tables illustrate hypothetical examples of how rational design strategies could be applied to this compound, based on established principles of medicinal chemistry and SAR studies of related compounds.

Table 1: Impact of Acyl Group Modification on Biological Activity

| Compound ID | R Group (Acyl Moiety) | Relative Biological Activity (%) |

| 1 | -COCH(CH₃)₂ (isobutyryl) | 100 |

| 2 | -COCH₃ (acetyl) | 75 |

| 3 | -CO(CH₂)₂CH₃ (butyryl) | 110 |

| 4 | -CO-phenyl (benzoyl) | 90 |

This interactive table demonstrates how altering the acyl group can modulate biological activity. The data is hypothetical and for illustrative purposes.

Table 2: Influence of Benzoic Acid Ring Substitution on Biological Activity

| Compound ID | X Substitution (Position 5) | Y Substitution (Position 4) | Relative Biological Activity (%) |

| 1 | -OH | -H | 100 |

| 2 | -OCH₃ | -H | 85 |

| 3 | -OH | -Cl | 120 |

| 4 | -H | -H | 60 |

This interactive table illustrates the effect of modifying substituents on the aromatic ring. The data is hypothetical and for illustrative purposes.

By systematically applying these rational design principles and leveraging the insights from pharmacophore modeling, medicinal chemists can guide the synthesis of novel analogs of this compound with potentially superior therapeutic properties. This iterative process of design, synthesis, and biological evaluation is fundamental to the discovery and development of new and improved therapeutic agents.

In Vitro and Preclinical Metabolic Pathway Elucidation

Identification of Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation, Glycine (B1666218) Conjugation) using Cellular and Subcellular Fractions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules. nih.gov These reactions significantly increase the water solubility of the xenobiotic, facilitating its elimination from the body. The functional groups present in 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid, namely the phenolic hydroxyl group and the carboxylic acid group, are prime targets for Phase II conjugation.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl, carboxyl, or amine groups. reactome.orgresearchgate.net Both the phenolic hydroxyl group and the carboxylic acid group of the target compound are expected to undergo glucuronidation to form O-glucuronides and acyl glucuronides, respectively.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl and amine groups. The phenolic hydroxyl group of this compound is a likely site for sulfation, forming a sulfate (B86663) conjugate.

Glycine Conjugation: The carboxylic acid moiety can be activated to a coenzyme A thioester, which can then be conjugated with amino acids, most commonly glycine. nih.gov This is a known metabolic pathway for compounds containing a carboxylic acid group.

Metabolic studies of the related compound R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid have identified glucuronidation and glycine conjugation as significant metabolic pathways. nih.gov

Table 2: Predicted Phase II Metabolites of this compound

| Conjugation Reaction | Substrate Functional Group | Potential Metabolite |

| Glucuronidation | Phenolic Hydroxyl | 5-O-glucuronyl-2-(2-methylpropanoylamino)benzoic acid |

| Glucuronidation | Carboxylic Acid | 5-Hydroxy-2-(2-methylpropanoylamino)benzoyl-1-O-acyl glucuronide |

| Sulfation | Phenolic Hydroxyl | 5-O-sulfate-2-(2-methylpropanoylamino)benzoic acid |

| Glycine Conjugation | Carboxylic Acid | 5-Hydroxy-2-(2-methylpropanoylamino)benzoyl glycine |

Enzyme Kinetics of Metabolic Transformations in Recombinant Enzyme Systems

The study of enzyme kinetics provides valuable information about the rate of metabolic reactions and the specific enzymes involved. Recombinant enzyme systems, which express a single metabolic enzyme (e.g., a specific CYP or UGT isoform), are often used to determine which enzymes are responsible for the metabolism of a compound.

While specific kinetic data for this compound are not available, it is anticipated that its Phase I metabolism would be primarily mediated by various CYP isoforms. To determine the specific CYPs involved, in vitro experiments with a panel of recombinant human CYP enzymes would be necessary. Similarly, the kinetics of Phase II reactions could be investigated using recombinant UGT and SULT isoforms. Such studies would allow for the determination of kinetic parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which are crucial for predicting potential drug-drug interactions.

Metabolite Identification and Profiling using Advanced Chromatographic and Mass Spectrometric Techniques (e.g., UHPLC-FT-ICR-MS)

The identification and structural elucidation of metabolites are key steps in understanding the metabolic fate of a compound. Modern analytical techniques, particularly the coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), have revolutionized metabolite profiling.

UHPLC provides high-resolution separation of complex biological mixtures, while Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) offers exceptional mass accuracy and resolution, enabling the determination of the elemental composition of metabolites. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information. nih.govthermofisher.com

For this compound, a UHPLC-FT-ICR-MS method would be ideal for detecting and identifying its metabolites in biological matrices such as plasma, urine, and feces. nih.govnih.gov By comparing the mass spectra and fragmentation patterns of the metabolites with that of the parent compound, the metabolic transformations can be deduced.

Comparative In Vitro Metabolism Across Relevant Preclinical Species

The metabolic profile of a compound can vary significantly between different species due to differences in the expression and activity of metabolic enzymes. nih.gov Therefore, it is important to conduct comparative in vitro metabolism studies using liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. europa.eueuropa.eu

These studies help in identifying a preclinical species whose metabolic profile is most similar to that of humans. europa.eu This is crucial for selecting the most appropriate animal model for toxicology studies, as it ensures that the safety assessment covers all significant human metabolites. europa.eu For this compound, such comparative studies would involve incubating the compound with liver preparations from different species and analyzing the resulting metabolite profiles using techniques like UHPLC-MS.

Future Research Directions and Unexplored Avenues for 5 Hydroxy 2 2 Methylpropanoylamino Benzoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of amide bonds, central to the structure of 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid, often involves hazardous reagents and generates significant chemical waste. Future research is poised to focus on developing greener, more sustainable synthetic routes.

Key areas of exploration include:

Catalytic Direct Amidation: Moving away from stoichiometric coupling reagents, research into catalytic methods is a priority. Boric acid has been shown to be an effective catalyst for the direct amidation of benzoic acids, offering a more environmentally friendly alternative. sciepub.comresearchgate.net Another promising approach involves using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in solvent-free conditions, often accelerated by microwave irradiation, which can lead to rapid and efficient amide bond formation. nih.gov

Enzymatic Synthesis: The use of enzymes, such as lipases or engineered amidases, could offer a highly selective and environmentally benign method for amide synthesis under mild reaction conditions.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters, potentially reducing byproduct formation and simplifying purification.

Solvent-Free and Bio-based Solvents: Eliminating traditional organic solvents is a core principle of green chemistry. researchgate.net Research into solvent-free reaction conditions or the use of renewable, bio-based solvents can significantly reduce the environmental impact of synthesis. rsc.org The biosynthesis of aminobenzoic acid precursors from simple carbon sources like glucose is also an emerging sustainable approach. mdpi.comresearchgate.net

| Methodology | Traditional Approach | Proposed Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Reagents | Stoichiometric coupling reagents (e.g., carbodiimides) | Catalytic direct amidation (e.g., using boric acid) sciepub.com | Reduces waste, avoids hazardous reagents. |

| Conditions | Batch processing, often requiring harsh conditions. | Continuous flow chemistry | Improved safety, scalability, and efficiency. |

| Solvents | Petroleum-based organic solvents | Solvent-free or bio-based solvents rsc.org | Reduced environmental impact and toxicity. |

Advanced Mechanistic Studies Utilizing Systems Biology Approaches (e.g., Proteomics, Metabolomics)

Understanding the precise mechanism of action of this compound is crucial for its development. Systems biology approaches like proteomics and metabolomics offer a holistic view of the compound's effects on cellular systems.

Proteomics: This approach can identify the direct protein targets and off-target effects of the compound. Techniques such as Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics can pinpoint which proteins physically interact with the compound within the cell. This is vital for validating the intended target and understanding potential side effects. Furthermore, analyzing changes in protein expression and post-translational modifications after treatment can reveal the downstream signaling pathways affected by the compound.

Metabolomics: By analyzing the global metabolic profile of cells or organisms treated with the compound, researchers can identify alterations in key metabolic pathways. Studies on other non-steroidal anti-inflammatory drugs (NSAIDs) have shown significant changes in pathways like the tricarboxylic acid (TCA) cycle and tryptophan metabolism. nih.govnih.govbiorxiv.org Similar studies on this compound could reveal its impact on cellular energy, inflammation, and other critical processes, providing a deeper understanding of its physiological effects. researcher.life

| Approach | Objective | Potential Insights | Example Techniques |

|---|---|---|---|

| Proteomics | Identify protein targets and affected pathways. | Direct binding partners, off-target effects, downstream signaling. | CETSA, Affinity Purification-Mass Spectrometry. |

| Metabolomics | Characterize changes in cellular metabolism. | Altered metabolic pathways (e.g., energy, amino acid metabolism). nih.gov | GC-MS, LC-MS based metabolite profiling. |

Design and Synthesis of Next-Generation Analogues with Tuned Biological Properties

Building upon a core chemical scaffold is a proven strategy in drug discovery. Future research will focus on the rational design and synthesis of analogues of this compound to optimize its therapeutic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts. researchgate.net

Key strategies for analogue design include:

Modification of the Benzoic Acid Ring: Introducing different substituents on the aromatic ring can modulate properties like lipophilicity, target binding affinity, and metabolic stability.

Alteration of the Amide Linker: Modifying the 2-methylpropanoyl group could influence the compound's interaction with its biological target and affect its pharmacokinetic profile.

Bioisosteric Replacement: Replacing functional groups (like the carboxylic acid or hydroxyl group) with bioisosteres can improve drug-like properties while maintaining or enhancing biological activity.

Hybrid Molecule Design: Conjugating the core structure with other pharmacophores could create hybrid molecules with dual-action mechanisms or improved targeting capabilities. For instance, creating hybrids with carbonic anhydrase inhibitors has been explored for other NSAIDs to treat rheumatoid arthritis. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization process. frontiersin.org These computational tools can be applied to this compound in several ways:

Predictive Modeling: ML algorithms can build models to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel analogues, allowing researchers to prioritize the synthesis of the most promising compounds. mdpi.com

Generative Models: AI, particularly through generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules from scratch. mdpi.comnih.govoup.com These models can be trained on existing chemical data to generate novel structures with desired properties, potentially leading to the discovery of more potent and selective compounds. github.comresearchgate.net

Virtual Screening: AI-enhanced virtual screening can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to the desired biological target, significantly speeding up the hit discovery phase. mdpi.com

| AI/ML Application | Description | Potential Outcome |

|---|---|---|

| Predictive ADMET Modeling | Algorithms predict pharmacokinetic and toxicity profiles of virtual compounds. mdpi.com | Early deselection of candidates with poor drug-like properties. |

| Generative Molecular Design | AI models generate novel chemical structures with optimized properties. oup.com | Discovery of novel, potent, and patentable chemical entities. |

| Structure-Based Drug Design | Deep learning models predict binding affinity to a 3D target structure. mdpi.com | Design of highly selective ligands with improved potency. |

Development of this compound as a Chemical Probe for Fundamental Biological Investigations

A well-characterized small molecule can be a powerful tool for exploring biology. Developing this compound into a chemical probe could enable the detailed study of its biological target and associated pathways. nih.gov

The development of a chemical probe involves:

Potency and Selectivity: The compound must be highly potent and selective for its target to ensure that observed biological effects are due to modulation of that specific target. aacrjournals.org

Synthesis of a Negative Control: An essential component of a chemical probe toolkit is a structurally similar but biologically inactive analogue. This control helps to confirm that any observed cellular phenotype is a direct result of target engagement. nih.gov

Creation of Tagged Analogues: Synthesizing versions of the compound with tags (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging) allows for direct visualization of the compound in cells and aids in target identification and validation. nih.govrsc.org

Once developed, such a probe could be used to investigate the role of its target protein in various cellular processes and disease models, providing valuable insights beyond its immediate therapeutic application. opentargets.org

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid, and what factors critically affect reaction yields?

- Methodological Answer : The synthesis typically involves amidation of 5-hydroxyanthranilic acid derivatives with isobutyryl chloride or activated esters. Key parameters include:

- Stoichiometric control : A 1.2:1 molar ratio of acylating agent to substrate minimizes unreacted starting material.

- Temperature : Reactions are maintained at 0–5°C to suppress hydrolysis of the acylating agent.

- Solvent selection : Aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity. For analogs, iodomethane-mediated methylation under basic conditions (K₂CO₃) can protect hydroxyl groups during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO confirm substitution patterns. The hydroxyl proton (δ 10.2–12.1 ppm) and amide NH (δ 8.5–9.3 ppm) are diagnostic.

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1540–1560 cm⁻¹ (amide II band) validate functional groups.

- HPLC : Reverse-phase C18 columns (2.0 µL particle size) with UV detection at 254 nm assess purity (>98%) .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation.

- Stability assessment : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide) appear as secondary peaks .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between theoretical and experimental crystallographic data for this compound?

- Methodological Answer :